2-Ethylbutane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

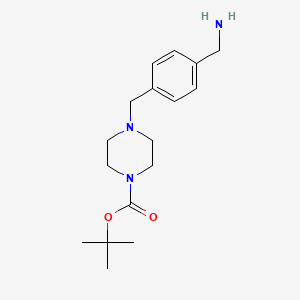

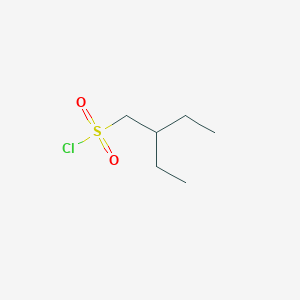

“2-Ethylbutane-1-sulfonyl chloride” is a chemical compound with the formula C6H13ClO2S . It is used for research purposes .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as “2-Ethylbutane-1-sulfonyl chloride”, can be achieved through chlorosulfonation . This process involves the reaction of an alkyl isothiourea salt with a chlorinating agent, resulting in the formation of the sulfonyl chloride . The procedure is environmentally friendly and uses readily accessible reagents .

Molecular Structure Analysis

The molecular structure of “2-Ethylbutane-1-sulfonyl chloride” consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The exact linear structure formula is not provided .

Chemical Reactions Analysis

Sulfonyl chlorides, including “2-Ethylbutane-1-sulfonyl chloride”, are known to undergo various chemical reactions. They are particularly known for their role in electrophilic aromatic substitution reactions . In these reactions, the sulfonyl chloride acts as an electrophile, attacking a carbon atom to form a cationic intermediate .

科学的研究の応用

Potential CETP Inhibitors

2-Ethylbutane-1-sulfonyl chloride can be used in the synthesis of sulfonic acid ester and benzenesulfonamide derivatives, which have potential as CETP (Cholesteryl Ester Transfer Protein) inhibitors . CETP is a glycoprotein involved in transporting lipoprotein particles and neutral lipids between HDL (High-Density Lipoprotein) and LDL (Low-Density Lipoprotein). Inhibiting CETP could increase HDL cholesterol concentration, which is inversely related to the incidence of coronary artery disease (CAD) .

Synthesis of Sulfones

Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . 2-Ethylbutane-1-sulfonyl chloride could potentially be used in the synthesis of sulfones.

Development of Novel Therapies

The development of novel therapies that attempt to exploit the atheroprotective functions of HDL is a major goal . 2-Ethylbutane-1-sulfonyl chloride, as a component in the synthesis of potential CETP inhibitors, could contribute to this development.

Treatment of Dyslipidemia

Dyslipidemia, a major risk factor for cardiovascular disease, represents a multifactorial disease. Current antidyslipidemic medicines focus on either lowering LDL cholesterol or raising HDL cholesterol . As a potential CETP inhibitor, 2-Ethylbutane-1-sulfonyl chloride could be useful in treating dyslipidemia and related disorders.

Research in Medicinal Chemistry

Given its potential applications in the synthesis of CETP inhibitors and treatment of dyslipidemia, 2-Ethylbutane-1-sulfonyl chloride could be a valuable compound in medicinal chemistry research .

Construction of Biological Active Molecules

Sulfones, which can potentially be synthesized from 2-Ethylbutane-1-sulfonyl chloride, are important building blocks in the construction of biological active molecules . This makes 2-Ethylbutane-1-sulfonyl chloride a valuable compound in the field of biochemistry and molecular biology.

作用機序

The mechanism of action for sulfonyl chlorides in electrophilic aromatic substitution reactions involves the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

The safety data sheet for sulfonyl chlorides, which would include “2-Ethylbutane-1-sulfonyl chloride”, indicates that they are hazardous . They can cause severe skin burns and eye damage, may cause respiratory irritation, and can be fatal if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective clothing and equipment, and handling under inert gas .

特性

IUPAC Name |

2-ethylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECMZAFVLJVACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylbutane-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate](/img/structure/B2691179.png)

![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)

![6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione](/img/structure/B2691191.png)

![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691193.png)

![1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2691194.png)